molecular formula C17H25NO2 B5034087 3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propanamide

3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No.: B5034087
M. Wt: 275.4 g/mol
InChI Key: CHZIPNFMYNDAAI-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propanamide is an organic compound with a complex structure that includes a cyclohexyl group, a methoxyphenyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propanamide typically involves the reaction of cyclohexylamine with 2-methoxybenzyl chloride under basic conditions to form the intermediate 2-methoxybenzylcyclohexylamine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-cyclohexyl-N-[(2-hydroxyphenyl)methyl]propanamide.

    Reduction: Formation of 3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-N-[(2-hydroxyphenyl)methyl]propanamide
  • 3-cyclohexyl-N-[(2-methylphenyl)methyl]propanamide
  • 3-cyclohexyl-N-[(2-chlorophenyl)methyl]propanamide

Uniqueness

3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propanamide is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for unique applications in research and industry.

Properties

IUPAC Name

3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-16-10-6-5-9-15(16)13-18-17(19)12-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZIPNFMYNDAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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